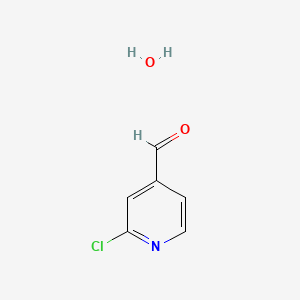

2-Chloroisonicotinaldehyde hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloroisonicotinaldehyde hydrate is a chemical compound with the molecular formula C6H6ClNO2 . It is not intended for human or veterinary use and is used only for research purposes. It is harmful if inhaled or swallowed .

Chemical Reactions Analysis

Specific chemical reactions involving 2-Chloroisonicotinaldehyde hydrate are not detailed in the available literature .科学的研究の応用

Environmental Remediation

A novel hydrate-based recovery process demonstrates the potential for removing chlorinated hydrocarbons from aqueous solutions, highlighting an environmental application of chlorinated compounds similar to 2-Chloroisonicotinaldehyde hydrate. This process, which utilizes carbon dioxide as a hydrate former, offers a simple and efficient method for the separation and recovery of organic pollutants dissolved in water without the need for complex facilities (Seo & Lee, 2001).

Chemical Synthesis

In the realm of chemical synthesis, 2-Chloroisonicotinaldehyde hydrate derivatives have been utilized in various reactions. For example, a study on the hydration of alpha,alpha-dichloro aldehydes and alpha-halo enals via a NHC-catalyzed redox process yielded enantioenriched alpha-chloro and alpha-fluoro carboxylic acids. This process allows for the installation of an alpha-deuterium, showcasing a sophisticated method for synthesizing alpha-halo acids using water as the deuteron source (Vora & Rovis, 2010).

Advanced Materials

The research on hydrate trichloroacetaldehyde crystallization underlines the importance of hydration processes in the development of advanced materials. By adjusting the conditions of crystallization and drying, researchers were able to enhance the yield and purity of the product, demonstrating the critical role that precise chemical manipulation plays in materials science (Jun, 2000).

Catalysis

Organotin perfluorooctanesulfonates, including those derived from processes involving 2-Chloroisonicotinaldehyde hydrate, have been identified as air-stable Lewis acid catalysts. These compounds exhibit high catalytic activity for various carbon-carbon bond-forming reactions, such as Mukaiyama-aldol and Michael reactions. Their high solubility in polar organic solvents and resistance to hydrolysis in open air make them valuable for catalysis research (An et al., 2006).

Biotechnological Applications

The transformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by Rhodococcus erythropolis highlights a biotechnological application, where enzymes such as nitrile hydratase and amidase are utilized for biotransformation processes. This research underscores the potential for employing microbial pathways in the synthesis of key precursors for pesticides and medicines, demonstrating a sustainable approach to chemical manufacturing (Jin et al., 2011).

作用機序

将来の方向性

特性

IUPAC Name |

2-chloropyridine-4-carbaldehyde;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO.H2O/c7-6-3-5(4-9)1-2-8-6;/h1-4H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEHOWDJTNSQFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)Cl.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682446 |

Source

|

| Record name | 2-Chloropyridine-4-carbaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroisonicotinaldehyde hydrate | |

CAS RN |

1228957-10-5 |

Source

|

| Record name | 2-Chloropyridine-4-carbaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one](/img/structure/B597191.png)

![8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B597198.png)

![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)